

Validation of synthetic route to nicotine from N-Boc pyrrolidine

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate</i>
Cat. No.:	B037702

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A Comparative Guide to the Synthetic Routes of (S)-Nicotine

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective synthesis of bioactive molecules like (S)-nicotine is of paramount importance. This guide provides a detailed comparison of two prominent synthetic routes to (S)-nicotine: one starting from N-Boc pyrrolidine and an alternative pathway commencing with the synthesis of myosmine from ethyl nicotinate and N-vinylpyrrolidone. This analysis, supported by experimental data, aims to offer an objective overview to aid in the selection of an appropriate synthetic strategy.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic pathways to (S)-nicotine, providing a clear comparison of their respective efficiencies and requirements.

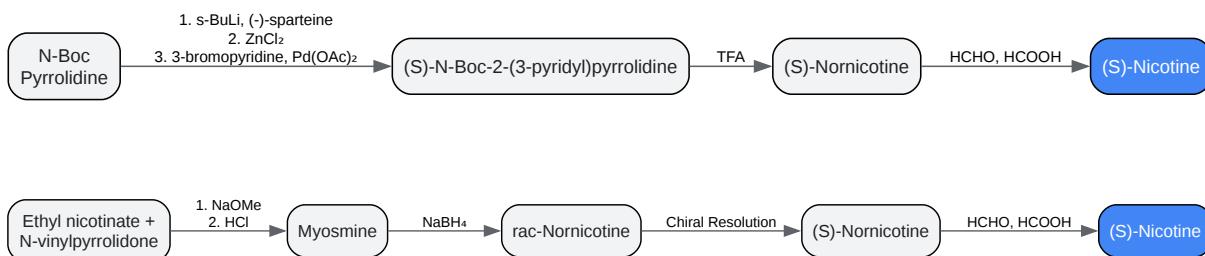
Parameter	Synthetic Route from N-Boc Pyrrolidine	Alternative Route via Myosmine
Starting Materials	N-Boc pyrrolidine, 3-bromopyridine	Ethyl nicotinate, N-vinylpyrrolidone
Key Intermediates	(S)-N-Boc-2-(3-pyridyl)pyrrolidine	Myosmine, (S)-nornicotine
Overall Yield	Good (estimated)	~25-30%
Enantioselectivity	High (introduced early)	Achieved via resolution of a racemic mixture
Number of Steps	3	4
Key Reagents	s-BuLi, (-)-sparteine, ZnCl ₂ , Pd(OAc) ₂ , t-Bu ₃ P·HBF ₄ , TFA, Formaldehyde, Formic acid	Sodium methoxide, HCl, NaBH ₄ , Chiral acid (e.g., N-lauroyl-(R)-alanine), Formaldehyde, Formic acid
Process Scalability	Potentially scalable	Demonstrated scalability

Synthetic Pathway Overviews

The two synthetic routes employ distinct strategies to construct the chiral pyrrolidine ring and introduce the pyridine moiety, characteristic of the nicotine structure.

Route 1: Enantioselective Synthesis from N-Boc Pyrrolidine

This modern approach introduces chirality early in the synthesis through an asymmetric deprotonation of N-Boc pyrrolidine, followed by a palladium-catalyzed cross-coupling reaction.

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